![molecular formula C16H13ClN2O B2398522 (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol CAS No. 88941-49-5](/img/structure/B2398522.png)

(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol

Descripción general

Descripción

“(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.

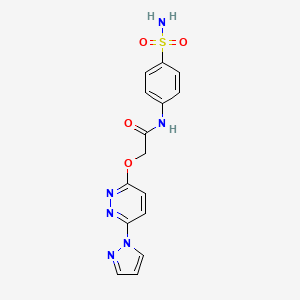

Synthesis Analysis

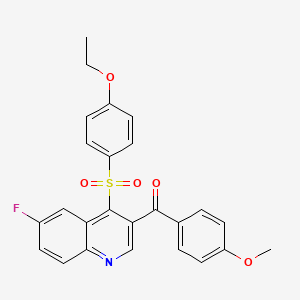

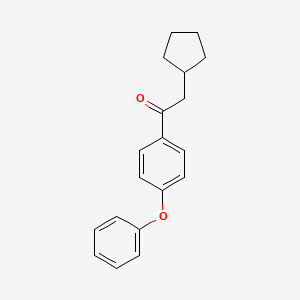

While there isn’t specific information on the synthesis of “this compound”, there are related compounds that have been synthesized. For instance, an imidazole derivative was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, specific information on the molecular structure of “this compound” is not available .Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not available .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, etc. Unfortunately, specific information on the physical and chemical properties of “this compound” is not available .Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Properties

Crystallographic Studies : The compound's crystal structure reveals a nearly coplanar arrangement between the chlorophenol ring and the imidazole ring, indicating potential for diverse molecular interactions and stability in solid-state forms (Shraddha et al., 2020).

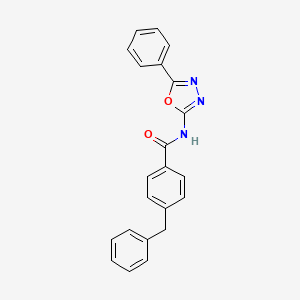

Corrosion Inhibition : Imidazole derivatives, including a related compound, have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic media, demonstrating the compound's potential in protective coatings and industrial applications (Costa et al., 2021).

Anti-Candida Activity : A related imidazole compound shows promise as an anti-Candida agent. Its properties were explored through spectroscopic techniques and molecular docking studies, suggesting potential antimicrobial applications (Jayasheela et al., 2018).

Synthesis and Chemical Behavior

Synthesis Techniques : Research on similar imidazole derivatives focuses on their synthesis, characterization, and potential applications, which could inform the synthesis and manipulation of (4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol (Ravula et al., 2016).

Molecular Docking and Quantum Chemical Calculations : Studies involving molecular docking and quantum chemical calculations of related compounds can provide insights into the electronic properties and potential biological interactions of this compound (Viji et al., 2020).

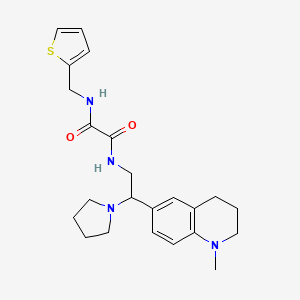

Biomedical and Pharmacological Potential

Biological Evaluation and Docking Studies : Research on pyrazoline derivatives, structurally related to the compound , suggests potential for anti-inflammatory and antibacterial properties, which might be explored for this compound (Ravula et al., 2016).

Polymer Development : Studies on diether-diamines bearing imidazole pendants, related to the compound of interest, show potential for developing novel poly(amide-ether)s with unique physical and optical properties, suggesting a route for material science applications (Ghaemy et al., 2013).

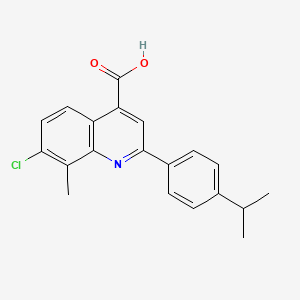

Mecanismo De Acción

Target of Action

The primary target of this compound is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

It is believed to interact with its target, nitric oxide synthase, and potentially modulate its activity

Biochemical Pathways

The compound’s interaction with nitric oxide synthase suggests it may influence the nitric oxide pathway. Nitric oxide is a key signaling molecule involved in numerous physiological processes, including vasodilation, immune response, and neurotransmission . The downstream effects of modulating this pathway can be diverse and depend on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide-ranging roles of nitric oxide in cellular physiology . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its target . .

Safety and Hazards

Propiedades

IUPAC Name |

(4-chlorophenyl)-(4-imidazol-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c17-14-5-1-12(2-6-14)16(20)13-3-7-15(8-4-13)19-10-9-18-11-19/h1-11,16,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGUZODIMGJQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-methoxyquinoxaline](/img/structure/B2398444.png)

![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)

![2-[(1-Methylpyrazol-3-yl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398456.png)